molecular formula C7H9N3 B1318877 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1015936-59-0

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1318877
CAS No.: 1015936-59-0
M. Wt: 135.17 g/mol
InChI Key: VPBGVTAMFWMYNW-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile is an organic compound with the molecular formula C7H9N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole with acetonitrile in the presence of a base. One common method is as follows:

    Starting Materials: 1,3-Dimethyl-1H-pyrazole and acetonitrile.

    Reagents: A strong base such as sodium hydride or potassium tert-butoxide.

    Solvent: An aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

    Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically around 80-100°C) for several hours.

The reaction proceeds via deprotonation of the acetonitrile by the base, followed by nucleophilic attack on the pyrazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used. These reactions are usually performed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions, often requiring a catalyst or activating agent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes with unique electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile can be compared with other pyrazole derivatives, such as:

    1,3-Dimethyl-1H-pyrazole: Lacks the nitrile group, resulting in different reactivity and applications.

    2-(1H-Pyrazol-5-yl)acetonitrile: Similar structure but without the methyl groups, leading to variations in chemical properties and biological activity.

    3,5-Dimethyl-1H-pyrazole-4-carbonitrile:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-5-7(3-4-8)10(2)9-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBGVTAMFWMYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590493
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015936-59-0
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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